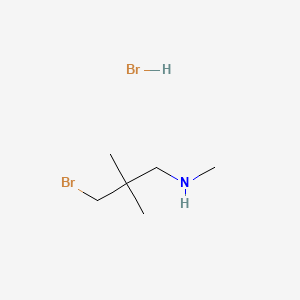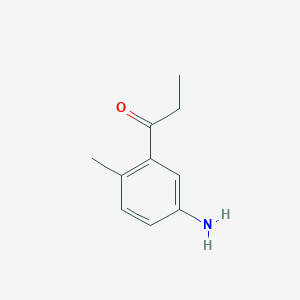
Methyl 2,6-dichloro-3-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-dichloro-3-formylbenzoate is a chemical compound that belongs to the benzoate ester family. It is characterized by the presence of two chlorine atoms and a formyl group attached to a benzene ring, with a methyl ester functional group. This compound is used as an intermediate in the synthesis of various pharmaceutical and organic compounds, including dyes, pigments, and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-3-formylbenzoate is synthesized through the reaction of 2,6-dichloro-3-formylbenzoic acid with methanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. Another method involves the formation of acyl chloride from 2-formylbenzoic acid using thionyl chloride (SOCl2), followed by esterification with methanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,6-dichloro-3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,6-dichloro-3-carboxybenzoic acid.
Reduction: 2,6-dichloro-3-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,6-dichloro-3-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and polymers, contributing to the development of new materials with desirable properties.
Mecanismo De Acción
The mechanism of action of methyl 2,6-dichloro-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,6-dichlorobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 3-formylbenzoate: Lacks the chlorine atoms, resulting in different reactivity and applications.
Methyl 2,6-dichloro-4-formylbenzoate: Similar structure but with the formyl group in a different position, leading to different chemical properties.
Uniqueness
Methyl 2,6-dichloro-3-formylbenzoate is unique due to the presence of both chlorine atoms and a formyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various organic compounds.
Propiedades
Fórmula molecular |
C9H6Cl2O3 |
|---|---|
Peso molecular |
233.04 g/mol |
Nombre IUPAC |
methyl 2,6-dichloro-3-formylbenzoate |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 |
Clave InChI |
ADHQQWACKQLBFZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1Cl)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)thio]-N-methylbenzenamine](/img/structure/B13493010.png)
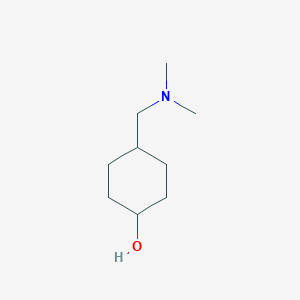
![4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B13493014.png)
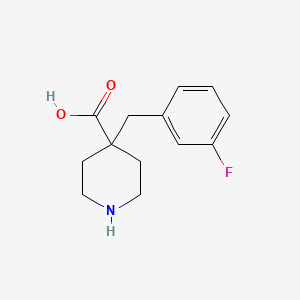

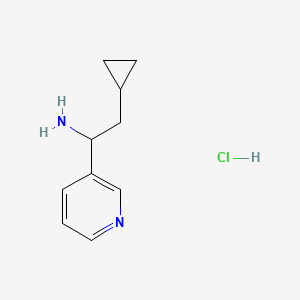
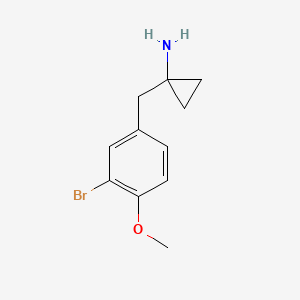
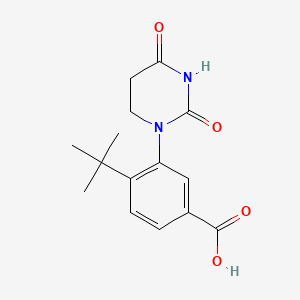
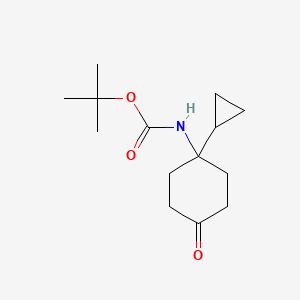
![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)


